molecular formula C16H23FN2O2 B2463574 2-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide CAS No. 953930-62-6

2-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2463574
CAS No.: 953930-62-6
M. Wt: 294.37
InChI Key: JHYJFBDODLUCMX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques such as NMR spectroscopy . The specific molecular structure of “2-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide” is not detailed in the available literature.


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not well-documented in the available literature .

Scientific Research Applications

Pharmacokinetics of Novel Anaplastic Lymphoma Kinase Inhibitors

  • A study investigated the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, including compounds related to "2-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide". The research focused on understanding enzymatic hydrolysis in plasma, resulting in the formation of primary amine products and their pharmacokinetic properties (Teffera et al., 2013).

Imaging of Serotonin 1A Receptors in Alzheimer's Disease

  • A molecular imaging probe, structurally related to the compound , was used with positron emission tomography (PET) to quantify serotonin 1A receptor densities in Alzheimer's disease patients. This study provided insights into the alterations of 5-HT(1A) receptors in the disease (Kepe et al., 2006).

Antipsychotic Potential of 2-Phenylpyrroles

  • Research on 2-Phenylpyrroles as conformationally restricted analogues of benzamides suggested dopamine antagonistic activity. The study explored the relationship between molecular structure and pharmacological activity, indicating the potential for antipsychotic applications (van Wijngaarden et al., 1987).

Synthesis and Characterization of Novel Benzamides

  • A study focused on the synthesis of new benzamides, including compounds similar to "this compound". These compounds were analyzed for their structural features and evaluated for antibacterial activity (Khatiwora et al., 2013).

Corrosion Inhibition Studies

  • Quantum chemical and molecular dynamic simulation studies investigated the inhibition efficiencies of piperidine derivatives on iron corrosion. This research helps in understanding the interaction of such compounds with metal surfaces, relevant in industrial applications (Kaya et al., 2016).

CCR3 Antagonists for Treating Allergies and Asthma

  • Synthesis and evaluation of benzamide derivatives as CCR3 receptor antagonists were conducted, highlighting their potential in treating allergies and asthma. The study provided insights into the structural requirements for potent CCR3 inhibitory activity (Sato et al., 2008).

Mechanism of Action

The mechanism of action of a compound describes how it interacts with biological systems. The specific mechanism of action for “2-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide” is not detailed in the available literature .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. The specific safety and hazards of “2-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide” are not detailed in the available literature .

Properties

IUPAC Name

2-fluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-21-11-10-19-8-6-13(7-9-19)12-18-16(20)14-4-2-3-5-15(14)17/h2-5,13H,6-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYJFBDODLUCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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